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Compound of Interest

Compound Name: N-Me-dl-leu-oh HCl

CAS No.:
2215857-49-9; 2566-33-8; 66866-

69-1

Cat. No.: B2582411

Get Quote

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Compound Profile: N-Methyl-DL-leucine hydrochloride (CAS: 2566-33-8)

Mechanistic Rationale & Chemical Profiling
N-Methyl-DL-leucine hydrochloride is a synthetically modified, unnatural amino acid derivative

where the primary

-amino group of leucine is substituted with a methyl group. The hydrochloride salt formulation
ensures high aqueous solubility, making it highly compatible with in vitro cell culture media[1].

In cell-based assays and drug development, this compound serves as a critical structural probe

due to two distinct biophysical consequences of N-methylation:

Steric Occlusion: The added methyl group creates steric bulk that disrupts highly specific

lock-and-key interactions found in intracellular nutrient sensors. For instance, while wild-type
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L-leucine is the primary activator of the mTORC1 signaling pathway via sensors like Leucyl-

tRNA synthetase (LRS) and Sestrin2, N-methyl-leucine cannot properly dock into these

binding pockets, making it an excellent negative control or competitive probe for mTORC1

activation[1].

Altered Transport Kinetics: N-methylation significantly alters the compound's affinity for

amino acid transporters. In proton-coupled amino acid transporters (e.g., PAT2) and Na+-

independent synaptosomal uptake systems, N-methyl-leucine acts as a competitive inhibitor,

allowing researchers to isolate and study specific transport mechanisms without triggering

downstream metabolic cascades[2][3].

Proteolytic Stability in Drug Design: In peptide engineering, incorporating N-methyl-leucine

prevents proteolytic cleavage. This strategy is famously used in the development of

cyclosporin analogs (e.g., NIM811), where modifying the N-methyl-leucine residues

abolishes immunosuppressive calcineurin binding while retaining potent antiviral cyclophilin

binding[4].

Signaling Pathway & Transport Visualization
The following diagram illustrates the mechanistic divergence between wild-type L-Leucine and

N-Methyl-DL-Leucine at the cellular membrane and within the cytosol.
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Mechanistic divergence of L-Leucine vs. N-Methyl-DL-Leucine in transport and mTORC1

activation.

Protocol I: mTORC1 Steric Probing Assay
(Phospho-S6K1 Readout)
Objective: To utilize N-methyl-DL-leucine as a structural probe to validate the steric

requirements of the Sestrin2/mTORC1 activation axis.

Experimental Causality & Logic
mTORC1 is acutely sensitive to intracellular leucine concentrations. By starving cells of amino

acids and subsequently re-feeding them with either L-leucine or N-methyl-DL-leucine,

researchers can isolate the specific hydrogen-bonding and steric constraints required to relieve

Sestrin2-mediated inhibition of GATOR2.

Step-by-Step Methodology
Cell Preparation: Seed HEK293T cells in 6-well plates and culture until 70-80% confluent in

standard DMEM (10% FBS).

Amino Acid Starvation:

Action: Wash cells twice with PBS and incubate in custom amino acid-free DMEM

(supplemented with 10% dialyzed FBS) for exactly 50 minutes.

Causality: This depletes intracellular leucine pools, ensuring basal mTORC1 activity is fully

suppressed. The 50-minute window is critical; shorter times leave residual leucine, while

longer times induce severe autophagy that confounds signaling readouts.

Compound Re-feeding:

Action: Spike the starvation media with either 400 µM L-Leucine (Positive Control) or 400

µM N-Methyl-DL-leucine hydrochloride. Incubate for 15 minutes.

Lysis & Harvesting:
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Action: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented

with protease and phosphatase inhibitors (e.g., PhosSTOP).

Causality: Immediate cooling halts kinase/phosphatase activity, preserving the transient

phosphorylation state of downstream targets.

Immunoblotting: Run lysates on SDS-PAGE. Probe for Phospho-p70 S6 Kinase (Thr389) as

the primary readout for mTORC1 activity, using Total S6K1 and

-actin as loading controls.

Self-Validating Controls
Vehicle Control (Starved + PBS): Must show absent or near-zero p-S6K1 signal to validate

successful starvation.

Racemic Consideration: Because N-methyl-DL-leucine is a racemic mixture, ensure the

concentration used accounts for the fact that only the L-enantiomer is biologically relevant to

mammalian Sestrin2.

Protocol II: Competitive Amino Acid Transport
Kinetics
Objective: To evaluate the competitive inhibitory profile of N-methyl-DL-leucine against wild-

type leucine transport via proton-coupled amino acid transporters (e.g., PAT2).

Experimental Causality & Logic
The

-amino group is critical for substrate recognition by many transporters. By competing
radiolabeled L-[14C]-leucine with an excess of unlabeled N-methyl-DL-leucine, the transport
dependency on the primary amine can be quantified[2].

Step-by-Step Methodology
Cell Preparation: Use a validated expression system, such as Xenopus laevis oocytes

microinjected with PAT2 cRNA, or a mammalian cell line overexpressing the target

transporter[3].
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Buffer Optimization:

Action: Prepare a Na+-free transport buffer adjusted to pH 5.5.

Causality: Transporters like PAT2 are proton-coupled and operate optimally at acidic pH.

Removing sodium eliminates background noise from ubiquitous Na+-dependent

transporters (e.g., SNAT2), isolating the specific transport mechanism[3].

Uptake Phase:

Action: Incubate cells in the transport buffer containing 100 µM L-[14C]-leucine, in the

presence or absence of 10 mM N-methyl-DL-leucine hydrochloride for 10 minutes at room

temperature.

Termination:

Action: Halt transport by rapidly washing the cells three times with ice-cold, isotope-free

transport buffer.

Causality: The temperature drop rigidifies the membrane and arrests transporter

conformational changes, trapping the internalized radioligand.

Quantification: Lyse the cells in 1% SDS and measure intracellular accumulation using liquid

scintillation counting.

Quantitative Data Synthesis
The following table summarizes the expected biophysical and signaling parameters when

substituting wild-type L-Leucine with N-Methyl-DL-leucine hydrochloride in cell-based systems.
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Parameter / Assay
Type

Wild-Type L-
Leucine

N-Methyl-DL-
Leucine HCl

Mechanistic
Implication

mTORC1 Activation

(p-S6K1 Thr389)

+++++ (Potent

Activator)
- (No Activation)

Steric clash prevents

binding to

Sestrin2/LRS.

PAT2 Transporter

Affinity (

/

)

High Affinity (

~ 150 µM)
Competitive Inhibitor

N-methylation alters,

but does not abolish,

transporter pore

recognition.

Synaptosomal Uptake

Inhibition
Strong Inhibition Weak/No Inhibition

The unsubstituted

-amino group is

indispensable for

synaptosomal

transport sites.

Proteolytic Stability

(Peptide Form)
Low (Rapidly cleaved) High (Resistant)

N-methylation shields

the peptide bond from

enzymatic hydrolysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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